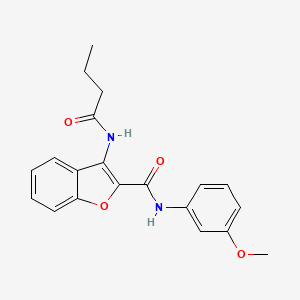

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

3-(butanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-7-17(23)22-18-15-10-4-5-11-16(15)26-19(18)20(24)21-13-8-6-9-14(12-13)25-2/h4-6,8-12H,3,7H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAVABVIJRHRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an excellent method for synthesizing polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and minimal side reactions .

化学反応の分析

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives .

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials with unique properties.

作用機序

The mechanism of action of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or viral replication, thereby exerting its anti-tumor and anti-viral effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Lipophilicity vs. Solubility: The butyramido group in the target compound increases lipophilicity compared to the amino group in or the polar piperazinyl group in . This may favor blood-brain barrier penetration but reduce aqueous solubility.

- Electron Effects : The 3-methoxyphenyl group in the target compound and the 7-methoxy analog in both donate electrons, but positional differences (3 vs. 7) alter charge distribution across the benzofuran ring.

- Halogen vs.

Bioactivity Comparison

Antioxidant Activity (Table 3 from )

The 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibit notable antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH radical scavenging assays.

Neuroprotective Potential

Tacrine–benzofuran hybrids (e.g., compound 13 in ) demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.1 μM), attributed to the tacrine moiety. The target compound lacks this moiety, implying divergent mechanisms but retains the benzofuran core, which may contribute to receptor binding.

Pharmacokinetic Considerations

- Metabolic Stability : The 3-methoxyphenyl group may slow oxidative metabolism compared to the 4-methylphenyl group in due to steric protection of the methoxy oxygen.

- Synthetic Accessibility : The target compound’s butyramido group requires acylation steps, whereas the bromofuran analog in involves bromination, which can be challenging .

Structural-Activity Relationship (SAR) Insights

- Position 3 Substitutions: Butyramido (target) vs. bromofuran () vs. amino (): Bulky substituents at position 3 may hinder rotation, affecting conformational flexibility and target binding.

- N-Phenyl Modifications: The 3-methoxyphenyl group (target) vs.

生物活性

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzofuran Core : A fused benzene and furan ring system that is known for various biological activities.

- Amide Functional Group : Contributes to its solubility and biological interaction capabilities.

- Methoxy and Butyramido Substituents : These groups enhance the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that benzofuran derivatives, similar to 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide, exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. Studies on related benzofuran derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

The exact mechanism by which 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It might modulate receptors related to pain and inflammation, thereby reducing symptoms associated with these conditions.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzofuran derivatives found that certain modifications enhanced their efficacy against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that related compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating a strong anti-inflammatory effect .

Study 3: Anticancer Potential

In a cell line study involving human cancer cells, a related benzofuran derivative showed an IC50 value of 25 µM after 48 hours of treatment, indicating substantial cytotoxicity against cancer cells .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。